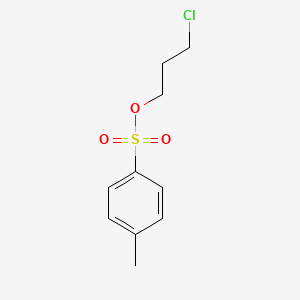

3-Chloropropyl p-toluenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCQVNHLNXCSPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883346 | |

| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-02-0 | |

| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROPROPYL P-TOLUENESULFONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPROPYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9AUH8WW2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chloropropyl p-toluenesulfonate mechanism of action in nucleophilic substitution

An In-Depth Technical Guide to the Nucleophilic Substitution Mechanisms of 3-Chloropropyl p-Toluenesulfonate

Abstract

This compound is a bifunctional electrophile of significant interest in synthetic organic chemistry. Possessing two distinct leaving groups—a chloride and a p-toluenesulfonate (tosylate)—at either end of a flexible propyl chain, this reagent exhibits complex and versatile reactivity. Understanding the mechanistic nuances of its reactions is paramount for researchers and drug development professionals aiming to leverage its synthetic potential. This guide provides a detailed exploration of the competing nucleophilic substitution pathways, including intermolecular substitution, intramolecular neighboring group participation, and cyclization reactions. We will dissect the factors governing regioselectivity and reaction kinetics, grounded in authoritative chemical principles.

Molecular Architecture and Reactivity

The reactivity of this compound is dictated by its structure, which features two primary electrophilic carbon centers (C1 and C3) attached to two different leaving groups.

-

The Propyl Chain: A three-carbon aliphatic chain provides flexibility, allowing the two ends of the molecule to interact.

-

The Chloride Leaving Group: A moderately good leaving group.

-

The Tosylate (OTs) Leaving Group: An exceptionally good leaving group. The stability of the tosylate anion is significantly enhanced by resonance delocalization of the negative charge across the sulfonate group's three oxygen atoms.[1][2][3] This superior stability makes the C-OTs bond more labile and the attached carbon (C1) the primary site for nucleophilic attack in most scenarios.[4][5]

View Diagram: Structure of this compound

Caption: Key functional groups of this compound.

Fundamental Mechanistic Considerations: S(_N)2 vs. S(_N)1

Nucleophilic substitution reactions primarily follow two pathways: S(_N)1 (unimolecular) and S(_N)2 (bimolecular). The structure of this compound, being a primary alkyl derivative at both ends, strongly favors the S(_N)2 mechanism for intermolecular reactions.[6]

| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism | Relevance to this compound |

| Kinetics | Rate = k[Substrate] (First-order)[7] | Rate = k[Substrate][Nucleophile] (Second-order)[6] | Reactions are typically second-order, dependent on nucleophile concentration. |

| Mechanism | Two steps via carbocation intermediate[8] | One concerted step (backside attack)[9] | The concerted S(_N)2 pathway is dominant due to the instability of primary carbocations. |

| Stereochemistry | Racemization | Inversion of configuration[10] | Reactions at a chiral center would proceed with inversion. |

| Substrate | 3° > 2° >> 1°[6] | Methyl > 1° > 2° >> 3°[6] | As a primary (1°) substrate, it is highly predisposed to S(_N)2 reactions. |

| Solvent | Favored by polar protic (e.g., H₂O, EtOH)[11][12] | Favored by polar aprotic (e.g., DMSO, DMF, Acetone)[11][13][14] | Solvent choice is critical for controlling reaction rate and pathway. |

The Competing Reaction Pathways

The dual functionality of this substrate opens up several possible reaction channels, the prevalence of which depends critically on the reaction conditions.

Pathway A: Regioselective Intermolecular S(_N)2 Substitution

In the presence of an external nucleophile (Nu⁻), a standard S(_N)2 reaction occurs. The critical question is one of regioselectivity: which carbon is attacked?

Causality: The rate of an S(_N)2 reaction is highly dependent on the stability of the leaving group. The tosylate anion is a significantly weaker base and therefore a much better leaving group than the chloride anion.[1][2][3] Consequently, the energy of the transition state for displacing the tosylate is lower, leading to a much faster reaction at the C1 position.

The reaction proceeds via a concerted backside attack by the nucleophile, displacing the tosylate group.

View Diagram: Intermolecular S(_N)2 Reaction

Caption: Concerted S(_N)2 mechanism at the tosylated carbon center.

Pathway B: Intramolecular Substitution via Neighboring Group Participation (NGP)

The presence of the chlorine atom at C3 allows for the possibility of intramolecular attack, a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance.[15]

Causality: Intramolecular reactions are often kinetically favored over their intermolecular counterparts due to a lower entropic barrier—the nucleophile is "tethered" to the substrate, increasing the effective concentration at the reaction site.[16] The lone pair of electrons on the chlorine atom can act as an internal nucleophile, attacking the C1 carbon and displacing the tosylate group. This forms a strained, three-membered cyclic chloronium ion intermediate.

This NGP pathway consists of two consecutive S(_N)2 reactions:

-

Intramolecular attack: The chlorine atom attacks C1, displacing the tosylate group and forming the cyclic chloronium ion. This first step causes an inversion of configuration at C1 (if it were a chiral center).

-

Intermolecular attack: An external nucleophile then attacks one of the carbons of the strained chloronium ring (usually C3, which is less sterically hindered), opening the ring. This second step also proceeds via an S(_N)2 mechanism, causing a second inversion.

The net result of this double-inversion process is an overall retention of configuration at the carbon that was initially attacked by the neighboring group.[17][18] NGP often leads to a significant rate enhancement compared to analogous systems without a participating group.[15][19]

View Diagram: Neighboring Group Participation (NGP)

Caption: NGP mechanism involving a cyclic chloronium ion intermediate.

Pathway C: Intramolecular Cyclization to form Cyclopropane

Under specific conditions, typically involving a strong base, this compound can be a precursor for cyclopropane synthesis. This pathway is distinct from NGP and usually involves the formation of a carbanion.

Causality: A strong, non-nucleophilic base (e.g., sodium hydride, NaH) can abstract a proton from the carbon adjacent to the electron-withdrawing tosylate group (C2). The resulting carbanion can then act as an intramolecular nucleophile, attacking C3 and displacing the chloride in an intramolecular S(_N)2 reaction to form the cyclopropane ring. This is a variation of the Wurtz reaction or related intramolecular couplings.[20][21]

View Diagram: Cyclopropane Formation

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aklectures.com [aklectures.com]

- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. transformationtutoring.com [transformationtutoring.com]

- 6. web.viu.ca [web.viu.ca]

- 7. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 15. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. spcmc.ac.in [spcmc.ac.in]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Cyclopropane synthesis [organic-chemistry.org]

- 21. US2098239A - Synthesis of cyclopropane - Google Patents [patents.google.com]

Solubility Profile of 3-Chloropropyl p-Toluenesulfonate in Common Organic Solvents: A Framework for Experimental Determination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropyl p-toluenesulfonate is a key intermediate in organic synthesis, particularly within the pharmaceutical industry for the alkylation of various nucleophiles. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring process scalability. However, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. This technical guide, therefore, provides a comprehensive framework for researchers and drug development professionals to experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the static equilibrium method, discuss various analytical quantification techniques, and emphasize the critical safety precautions required when handling this class of compound.

The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to market, solubility is a fundamental physicochemical property that dictates its fate at numerous stages.[1][2][3] For a synthetic intermediate like this compound, solubility data is not merely academic; it is a cornerstone of efficient process development.

-

Reaction Kinetics: The rate and completeness of a reaction often depend on the concentration of reactants in the solution phase. Selecting a solvent in which the tosylate has adequate solubility is essential to achieve desired reaction kinetics and avoid heterogeneous mixtures that can complicate process control.

-

Purification and Crystallization: Solubility curves, which depict solubility as a function of temperature, are critical for designing crystallization processes to purify the final product or intermediates.[4] The choice of an appropriate solvent system, where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, is key to maximizing yield and purity.

-

Formulation Development: While this guide focuses on an intermediate, the principles of solubility are directly transferable to the final Active Pharmaceutical Ingredient (API). Poor solubility is a major hurdle in drug development, affecting bioavailability and the ultimate therapeutic efficacy of a drug.[1][5] Early and accurate solubility assessment helps in identifying potential challenges and guiding formulation strategies.[6]

Given the scarcity of published data, the ability to generate reliable solubility values in-house is an invaluable capability for any research and development team.

Safety and Handling of Sulfonate Esters

Before commencing any experimental work, it is imperative to conduct a thorough risk assessment. Sulfonate esters, including this compound, are potential alkylating agents and should be handled with caution.

General Precautions:

-

Engineering Controls: All handling of solid and stock solutions should be performed in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.

-

Spill and Waste: Have appropriate spill containment materials readily available. Dispose of all waste, including contaminated consumables, in accordance with local, state, and federal regulations.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Experimental Framework for Solubility Determination

The "shake-flask" or static equilibrium method is the gold standard for determining the thermodynamic solubility of a compound.[10][11] The principle is straightforward: an excess of the solid solute is agitated in a solvent for a sufficient period to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured.

Core Experimental Workflow: The Shake-Flask Method

This protocol provides a robust and reliable means of determining equilibrium solubility.

dot

Caption: Workflow for determining solubility via the Shake-Flask method.

Step-by-Step Protocol:

-

Preparation: To several glass vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.

-

Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., set to 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. The solution must then be separated from the undissolved solid. This is best achieved by either:

-

Filtration: Withdrawing the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.45 µm).

-

Centrifugation: Centrifuging the vials at the controlled temperature and carefully collecting the clear supernatant.

-

-

Quantification: Accurately dilute the clear, saturated solution with the same solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical method (see Section 4).

Analytical Methods for Quantification

The choice of analytical technique depends on the available instrumentation, the properties of the solute and solvent, and the desired level of precision.[12]

Method 1: Gravimetric Analysis

This is a fundamental and direct method that does not require sophisticated instrumentation.[13][14]

-

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

-

Procedure:

-

Pipette a precise volume (e.g., 2.0 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the compound's decomposition point.

-

Once all the solvent has evaporated, dry the dish to a constant weight.

-

The final mass of the solute is determined by subtracting the initial weight of the dish from the final weight.

-

-

Calculation: Solubility (g / 100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method, ideal for complex mixtures or when high accuracy is required.

-

Principle: The saturated solution is analyzed by HPLC with a suitable detector (typically UV-Vis). The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.

-

Procedure:

-

Develop a stable HPLC method (select column, mobile phase, and detector wavelength) for this compound.

-

Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve.

-

Inject the appropriately diluted, saturated filtrate and record the peak area.

-

Calculate the concentration of the sample using the linear regression equation from the calibration curve.

-

Method 3: UV-Vis Spectrophotometry

This is a rapid method suitable for compounds that possess a chromophore (a part of the molecule that absorbs UV or visible light).

-

Principle: The absorbance of the saturated solution is measured at a specific wavelength (λ_max). The concentration is then calculated using the Beer-Lambert law by comparing it to a calibration curve.[12]

-

Procedure:

-

Identify the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Prepare a series of standard solutions and measure their absorbance to create a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the appropriately diluted, saturated filtrate.

-

Determine the concentration from the calibration curve.

-

Data Presentation

Systematically recording your results is essential for comparison and analysis. The following table provides a template for organizing your experimentally determined data.

Table 1: Template for Recording the Solubility of this compound

| Organic Solvent | Temperature (°C) | Analytical Method Used | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | HPLC | ||

| Acetone | 25 | UV-Vis | ||

| Dichloromethane | 25 | Gravimetric | ||

| Tetrahydrofuran (THF) | 25 | HPLC | ||

| Toluene | 25 | HPLC | ||

| Add other solvents | As tested |

To convert g/100 mL to mol/L, use the following formula: Solubility (mol/L) = [Solubility ( g/100 mL) / Molar Mass ( g/mol )] * 10 (Molar Mass of this compound = 248.72 g/mol )

Conclusion

While direct literature values for the solubility of this compound are sparse, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its accurate experimental determination. By employing the robust shake-flask method coupled with appropriate analytical quantification, researchers and drug development professionals can generate the high-quality data essential for informed decision-making in process chemistry, purification, and overall project advancement. Adherence to the outlined safety protocols is paramount to ensure a safe and effective investigation.

References

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

Pharma Tutor. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

(2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

(n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]

-

(n.d.). Solubility expt. Retrieved from [Link]

-

PubMed. (2005, September 1). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Retrieved from [Link]

-

interchimie. (n.d.). sulfonate alpha-olefin. Retrieved from [Link]

-

Solubility of Things. (n.d.). Quantitative Analysis Techniques. Retrieved from [Link]

-

Quora. (2025, April 28). How to store and handle sodium Naphthalene Sulfonate safely. Retrieved from [Link]

-

Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

-

(n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: Measuring Concentrations of Solutions. Retrieved from [Link]

-

Slideshare. (n.d.). Measurement of Solute | PPTX. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. interchimie.fr [interchimie.fr]

- 8. capitalresin.com [capitalresin.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. who.int [who.int]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmajournal.net [pharmajournal.net]

Technical Guide: Infrared Spectroscopy of 3-Chloropropyl p-toluenesulfonate

Executive Summary

3-Chloropropyl p-toluenesulfonate (CAS: 10436-39-2 / 632-02-0) is a potent alkylating agent commonly employed in organic synthesis to introduce the 3-chloropropyl linker. Structurally, it combines a highly reactive sulfonate ester leaving group with a primary alkyl chloride.

From a pharmaceutical development perspective, this molecule is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines due to its alkylating capability. Consequently, precise characterization is not merely a matter of synthesis verification but a critical safety compliance requirement.

This guide details the vibrational spectroscopy of the molecule, distinguishing the diagnostic sulfonyl absorptions from the alkyl chloride fingerprint, and provides a validated protocol for its analysis using Attenuated Total Reflectance (ATR) FTIR.

Part 1: Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational chromophores. The spectrum is dominated by the polar sulfonyl group, which acts as a "spectral beacon," often obscuring weaker alkyl halide signals.

Structural Chromophores

-

The Sulfonate Core (

): The most intense bands in the spectrum. The sulfur-oxygen double bonds exhibit strong dipole changes during stretching, resulting in dominant peaks in the 1350–1150 cm⁻¹ region. -

The Aromatic Anchor (p-Tolyl): Provides a stable reference frame. The para-substitution pattern yields a characteristic "fingerprint" in the low-frequency region (800–850 cm⁻¹).

-

The Alkyl Chloride Tail (

): The C-Cl stretch is electronically decoupled from the aromatic ring but is heavily influenced by the rotational conformation (trans/gauche) of the propyl chain, appearing in the crowded 600–800 cm⁻¹ region.

Diagram 1: Vibrational Logic & Assignment Strategy

The following diagram illustrates the logical flow for assigning spectral bands to specific structural moieties.

Caption: Hierarchical breakdown of vibrational modes used to confirm chemical identity.

Part 2: Experimental Protocol (ATR-FTIR)

Instrument Parameters

-

Technique: Single-Bounce Diamond or ZnSe ATR.

-

Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT (Mercury Cadmium Telluride) if high-throughput screening is required.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (Routine ID) to 64 (High Signal-to-Noise).

-

Spectral Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow

-

System Validation:

-

Ensure the energy throughput (interferogram max) is >20% of the open-beam background.

-

Why: Low energy indicates dirty crystals or misalignment, which distorts peak ratios.

-

-

Background Acquisition:

-

Acquire an air background immediately prior to sampling.

-

-

Sample Application:

-

Apply 10–20 µL of the neat liquid/oil to the center of the crystal.

-

Critical: If the sample is a low-melting solid, apply just enough pressure to ensure optical contact. Do not over-pressurize, as this can shift peak positions slightly due to lattice deformation (though less relevant for amorphous solids).

-

-

Acquisition:

-

Monitor the live spectrum. Look for the saturation of the strong

bands (absorbance > 1.5). If peaks flat-top, reduce the path length (if variable) or switch to a 3-bounce crystal to reduce penetration depth.

-

-

Cleaning (The "Memory Effect"):

-

Sulfonates stick to ZnSe. Clean with Acetone followed by Isopropanol.

-

Validation: Run a "blank" scan after cleaning to ensure no cross-contamination.

-

Diagram 2: Analytical Workflow

Caption: Operational workflow ensuring data integrity and preventing detector saturation.

Part 3: Spectral Interpretation & Data[1]

The following table synthesizes the characteristic absorptions. Note that the Sulfonyl stretches are the primary confirmation of the ester functionality, while the Aromatic overtone pattern confirms the para-substitution.

Characteristic Absorption Table[2][3][4]

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| Aromatic C-H | Stretch ( | 3030 – 3090 | Weak | Differentiates from aliphatic backbone. |

| Alkyl C-H | Stretch ( | 2850 – 2980 | Medium | Propyl chain and Methyl group on toluene. |

| Aromatic Ring | C=C Stretch | ~1598 | Med-Weak | Often appears as a doublet; confirms aromaticity. |

| Sulfonyl ( | Asymmetric Stretch | 1350 – 1375 | Very Strong | Primary ID band. Broad and intense. |

| Sulfonyl ( | Symmetric Stretch | 1170 – 1190 | Very Strong | Primary ID band. Sharp and distinct. |

| Sulfonate Ester | S-O-C Stretch | 900 – 1000 | Strong | Links the sulfur to the propyl chain. |

| p-Substituted Ring | C-H Out-of-Plane Bend | 810 – 840 | Strong | Diagnostic for para-substitution (2 adjacent H's). |

| Alkyl Chloride | C-Cl Stretch | 650 – 750 | Medium | Often obscured; look for a band distinct from the aromatic bend. |

Expert Commentary on Interpretation

-

The "Fingerprint" Trap: Do not rely solely on the C-Cl stretch for identification. In propyl chains, the C-Cl stretch couples with C-C skeletal vibrations, making it variable.

-

Impurity Flag: If you observe a broad band centered around 3400 cm⁻¹, your sample has likely hydrolyzed to p-toluenesulfonic acid (pTSA) . Pure sulfonate esters contain no -OH groups.

Part 4: Critical Application – GTI Monitoring

In drug development, this compound is a Class 2 or 3 solvent/reagent under ICH M7. It is alkylating and potentially mutagenic.

The Limitation of IR: While this guide details the IR spectrum for identification of the pure reagent, IR is NOT suitable for trace analysis (ppm level) of this impurity in a drug substance. The Limit of Detection (LOD) for FTIR is typically 0.1–1.0% (1000–10,000 ppm), whereas safety limits for GTIs are often <50 ppm.

Strategic Use Case: Use FTIR to:

-

Verify the Identity of the incoming raw material (the tosylate) before use in synthesis.

-

Monitor Reaction Completion: Disappearance of the strong 1360 cm⁻¹

band during a nucleophilic substitution reaction (e.g., converting the tosylate to an amine).

For trace quantification in the final API, Liquid Chromatography-Mass Spectrometry (LC-MS) is the required regulatory standard.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for general IR assignments).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

-

International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (General spectral data for sulfonate esters).

- Tepe, A., & Seferoglu, Z. (2011). Structural and spectral properties of p-toluenesulfonates. Journal of Molecular Structure.

Sources

Deconstructing 3-Chloropropyl p-Toluenesulfonate: A Guide to its Mass Spectrometric Fragmentation

Introduction: The Analytical Imperative for Structural Elucidation

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of intermediates and active pharmaceutical ingredients (APIs) is paramount. 3-Chloropropyl p-toluenesulfonate, a key alkylating agent and synthetic building block, presents a unique analytical challenge due to its combination of a reactive sulfonate ester and a halogenated alkyl chain. Mass spectrometry (MS) stands as a cornerstone technique for the molecular weight determination and structural characterization of such compounds. This in-depth guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometric fragmentation pattern of this compound, offering researchers and drug development professionals a predictive framework for its identification and characterization.

The fragmentation of a molecule under EI-MS is a controlled energetic process that results in a reproducible pattern of fragment ions. This "fingerprint" is not arbitrary; it is governed by the inherent chemical stability of the bonds within the molecule and the relative stability of the resulting charged fragments. Understanding these fragmentation pathways is crucial for interpreting mass spectra accurately and gaining confidence in the identity of a substance.

The Molecular Blueprint: Structure and Initial Ionization

This compound (C₁₀H₁₃ClO₃S) possesses a molecular weight of 248.72 g/mol . Its structure comprises a p-toluenesulfonyl (tosyl) group esterified to a 3-chloropropanol moiety. The initial step in EI-MS is the bombardment of the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙) at m/z 248. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), will result in a corresponding M+2 peak at m/z 250 with approximately one-third the intensity of the molecular ion peak.

Predictive Fragmentation Pathways: A Tale of Two Moieties

The fragmentation of this compound can be logically dissected by considering the cleavage patterns of its two primary constituents: the p-toluenesulfonyl group and the 3-chloropropyl chain. The fragmentation is driven by the formation of stable carbocations and resonance-stabilized aromatic ions.

Fragmentation of the p-Toluenesulfonyl Group: The Dominant Signature

The tosyl group is a prominent feature in the mass spectrum, giving rise to several characteristic and often abundant ions.

-

The Tropylium Ion (m/z 91): One of the most common and stable fragments in the mass spectra of compounds containing a benzyl group is the tropylium ion (C₇H₇⁺). This highly stable, aromatic cation is formed via the cleavage of the C-S bond and subsequent rearrangement of the tolyl group. Its high intensity often makes it the base peak in the spectrum.

-

The Tosyl Cation (m/z 155): Cleavage of the S-O bond of the ester linkage results in the formation of the p-toluenesulfonyl cation (CH₃C₆H₄SO₂⁺). This fragment is a key diagnostic ion for the presence of the tosyl group.

-

Loss of SO₂ (m/z 91 from m/z 155): The tosyl cation at m/z 155 can further fragment by losing a neutral molecule of sulfur dioxide (SO₂), leading to the formation of the tolyl cation (C₇H₇⁺), which rearranges to the more stable tropylium ion at m/z 91.

Fragmentation of the 3-Chloropropyl Chain: A Cascade of Cleavages

The 3-chloropropyl chain also undergoes characteristic fragmentation, influenced by the presence of the chlorine atom.

-

Loss of the Chloropropyl Radical: Cleavage of the O-C bond of the ester can lead to the formation of the p-toluenesulfonate anion and a 3-chloropropyl cation (C₃H₆Cl⁺) at m/z 77 (for ³⁵Cl) and 79 (for ³⁷Cl).

-

Loss of HCl: A common fragmentation pathway for chloroalkanes is the elimination of a neutral molecule of hydrogen chloride (HCl). This can occur from the molecular ion or larger fragments containing the chloropropyl chain. For instance, the molecular ion could lose HCl to give a fragment at m/z 212.

-

Alkyl Fragments: The propyl chain can undergo further fragmentation, leading to smaller alkyl cations such as C₃H₅⁺ (m/z 41) and C₂H₄Cl⁺ (m/z 63 and 65).

Hybrid Fragments: Retaining Structural Integrity

Fragments that retain portions of both the tosyl and chloropropyl moieties can also be observed, providing further structural confirmation.

-

[M - Cl]⁺: Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 213.

-

[M - C₃H₆Cl]⁺: Cleavage of the O-C bond with charge retention on the tosyl portion leads to an ion at m/z 171, corresponding to protonated p-toluenesulfonic acid.

Summary of Key Fragment Ions

The following table summarizes the most probable and diagnostically significant fragment ions in the electron ionization mass spectrum of this compound.

| m/z (for ³⁵Cl) | Proposed Structure/Identity | Fragmentation Pathway |

| 248 | Molecular Ion [C₁₀H₁₃³⁵ClO₃S]⁺˙ | Initial Ionization |

| 250 | Molecular Ion Isotope [C₁₀H₁₃³⁷ClO₃S]⁺˙ | Isotopic contribution of ³⁷Cl |

| 213 | [M - Cl]⁺ | Loss of Chlorine Radical |

| 171 | [CH₃C₆H₄SO₃H]⁺˙ | Cleavage of O-C bond with H transfer |

| 155 | [CH₃C₆H₄SO₂]⁺ | Cleavage of S-O bond |

| 91 | [C₇H₇]⁺ | Cleavage of C-S bond (Tropylium ion) |

| 77 | [C₃H₆³⁵Cl]⁺ | Cleavage of O-C bond |

| 65 | [C₅H₅]⁺ | Fragmentation of the aromatic ring |

| 41 | [C₃H₅]⁺ | Fragmentation of the propyl chain |

Visualizing the Fragmentation Cascade

The relationships between the parent molecule and its key fragments can be visualized using a fragmentation pathway diagram.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain the mass spectrum of this compound, the following general procedure using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is recommended.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Scientific ISQ, or equivalent).

-

Electron Ionization (EI) source.

-

Quadrupole mass analyzer.

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL of a dilute solution (e.g., 100 µg/mL in dichloromethane or ethyl acetate).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-350.

-

Scan Rate: 2 scans/second.

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragment ions and compare them to the predicted fragmentation pattern outlined in this guide.

-

Utilize a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for comparison, if available.

Conclusion: A Predictive Tool for Confident Identification

The mass spectrometric fragmentation of this compound is a predictable process governed by the relative stabilities of the resulting ions. The spectrum is expected to be dominated by fragments arising from the p-toluenesulfonyl moiety, particularly the highly stable tropylium ion at m/z 91 and the tosyl cation at m/z 155. The presence of the 3-chloropropyl chain will be indicated by fragments such as the chloropropyl cation at m/z 77/79 and through the characteristic isotopic pattern of chlorine-containing ions. By understanding these fundamental fragmentation pathways, researchers and analytical scientists can confidently interpret the mass spectrum of this compound, ensuring the integrity and quality of their chemical syntheses and pharmaceutical development processes.

References

-

NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). 3-chloropropyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). p-Toluenesulfonyl chloride. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). 1-Propanol, 3-chloro-. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

Methodological & Application

Protocol for N-alkylation of amines with 3-Chloropropyl p-toluenesulfonate.

Abstract

This document provides a comprehensive guide for the N-alkylation of primary and secondary amines using 3-chloropropyl p-toluenesulfonate. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The guide explains the underlying reaction mechanism, provides step-by-step experimental procedures, and includes data interpretation and troubleshooting advice to ensure successful and reproducible outcomes. The use of this compound as the alkylating agent offers a versatile method for introducing a 3-chloropropyl group onto a nitrogen atom, a common structural motif in pharmacologically active compounds.

Introduction

N-alkylation of amines is a fundamental and widely utilized transformation in organic synthesis, crucial for the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The introduction of an alkyl chain to an amine can significantly alter its biological activity, solubility, and other physicochemical properties.

This application note focuses on the use of this compound as an effective alkylating agent. This reagent possesses two distinct leaving groups: a tosylate and a chloride. The tosylate group is an excellent leaving group, facilitating the initial nucleophilic substitution by the amine. The chloride on the propyl chain remains intact during this first step, providing a handle for subsequent synthetic modifications. This bifunctional nature makes this compound a valuable building block in multi-step syntheses.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom attached to the tosylate group. A base is typically required to neutralize the resulting ammonium salt and regenerate the nucleophilic amine for further reaction or to prevent side reactions.[2][3]

A significant challenge in the N-alkylation of primary amines is preventing over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[1][4] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[4] This protocol will address strategies to favor mono-alkylation.

Reaction Mechanism and Workflow

The N-alkylation of an amine with this compound is a classic SN2 reaction. The key steps are outlined below:

-

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbon atom bearing the tosylate leaving group. This is the rate-determining step.

-

Transition State: A pentavalent transition state is formed where the C-N bond is forming and the C-OTs bond is breaking.

-

Leaving Group Departure: The p-toluenesulfonate anion, a very stable and thus excellent leaving group, departs.

-

Deprotonation: A base in the reaction mixture removes a proton from the newly formed ammonium salt to yield the neutral N-alkylated amine product.

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of amines with this compound.

Caption: General experimental workflow for N-alkylation.

Detailed Reaction Mechanism

The diagram below details the SN2 mechanism for the N-alkylation of a primary amine with this compound.

Caption: SN2 mechanism for N-alkylation.

Experimental Protocol: General Procedure for Mono-N-alkylation

This protocol provides a general method for the selective mono-N-alkylation of a primary amine. Modifications may be necessary depending on the specific amine substrate.

Materials and Equipment

-

Reactants:

-

Primary or secondary amine (1.0 eq.)

-

This compound (1.0 - 1.2 eq.)

-

Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N)) (1.5 - 2.0 eq.)

-

-

Solvent:

-

Polar aprotic solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

-

-

Work-up Reagents:

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

-

Purification:

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and the chosen polar aprotic solvent (e.g., acetonitrile).

-

Add the base (1.5 - 2.0 eq.). For solid bases like K₂CO₃, ensure vigorous stirring.

-

Stir the mixture at room temperature for 10-15 minutes under an inert atmosphere.

-

-

Addition of Alkylating Agent:

-

Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of the reaction solvent.

-

Add the solution of the alkylating agent dropwise to the stirred amine/base mixture at room temperature. For highly reactive amines, cooling the reaction to 0 °C may be beneficial to control the initial exotherm.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[1]

-

Monitor the progress of the reaction by TLC or LC-MS. A typical TLC eluent system is a mixture of hexane and ethyl acetate. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear. Pay close attention to the potential formation of a more non-polar dialkylated byproduct.[1]

-

-

Work-up:

-

Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[1]

-

If a solid base was used, filter the reaction mixture to remove the inorganic salts.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis of the crude material. This step is crucial for separating the desired mono-alkylated product from any unreacted starting materials and over-alkylated byproducts.

-

Data and Expected Results

The success of the N-alkylation reaction is highly dependent on the nature of the amine and the reaction conditions. Below is a table summarizing typical conditions and considerations for different classes of amines.

| Amine Type | Recommended Base | Recommended Solvent | Typical Temperature | Key Considerations |

| Primary Aliphatic | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Room Temp. to 60°C | Prone to over-alkylation. Use of a slight excess of amine or careful control of stoichiometry is recommended.[4] |

| Secondary Aliphatic | K₂CO₃, Et₃N | Acetonitrile, DMF | Room Temp. to 80°C | Generally less prone to over-alkylation to the quaternary salt unless forcing conditions are used.[4] |

| Anilines | K₂CO₃, NaHCO₃ | DMF, Acetonitrile, Water | 60°C to 100°C | Less nucleophilic than aliphatic amines, often requiring higher temperatures.[5] |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficiently strong base.- Low reaction temperature.- Sterically hindered amine. | - Use a stronger base (e.g., Cs₂CO₃).- Increase the reaction temperature.- Prolong the reaction time. |

| Over-alkylation | - Product amine is more nucleophilic than starting amine.- Stoichiometry of alkylating agent is too high. | - Use a larger excess of the starting amine.- Add the alkylating agent slowly at a lower temperature.- Use a competitive deprotonation/protonation strategy.[6] |

| Formation of Elimination Byproducts | - Strongly basic conditions with a sterically hindered amine. | - Use a milder, non-nucleophilic base (e.g., a hindered organic base).- Lower the reaction temperature. |

| Difficult Purification | - Similar polarity of starting material, product, and byproducts. | - Optimize the eluent system for column chromatography.- Consider converting the product to a salt for purification by recrystallization. |

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of N-(3-chloropropyl)amines. By carefully selecting the base, solvent, and reaction temperature, and by diligently monitoring the reaction progress, high yields of the desired mono-alkylated product can be achieved. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

University of Calgary, Department of Chemistry. Ch22: Alkylation of Amines. Available from: [Link]

-

Zell, T., et al. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. 2017. Available from: [Link]

-

Chemistry with Caroline. Alkylation of Amines. YouTube. 2022. Available from: [Link]

-

Zhang, G., et al. Base-mediated cascade amidination/N-alkylation of amines by alcohols. Chemical Communications. 2020. Available from: [Link]

-

Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry. 2017. Available from: [Link]

-

Singh, C. B., et al. Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry. 2007. Available from: [Link]

- Bhattacharyya, S., et al. A simple and efficient approach for the monoalkylation of primary amines under mild reaction conditions. Tetrahedron Letters. 2005.

-

Wikipedia. Amine alkylation. Available from: [Link]

- Bhattacharyya, S. Chemoselective formation of secondary amines from primary amines and alkyl halides.

- Singh, C. B., et al. Aqueous N-alkylation of amines using NaHCO3 and aliphatic bromides. European Journal of Organic Chemistry. 2007.

- ACS Publications.

-

Reddy, K. L., et al. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. 2014. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-mediated cascade amidination/N-alkylation of amines by alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Synthesis of functionalized linkers using 3-Chloropropyl p-toluenesulfonate

Utilizing 3-Chloropropyl p-Toluenesulfonate (CAS 1969-31-9) for Chemoselective Bioconjugation

Introduction: The Bifunctional Advantage

In the architecture of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a functional component that dictates solubility, stability, and pharmacokinetics.

This compound (Cl-(CH2)3-OTs) represents a "Goldilocks" reagent for linker synthesis. Unlike symmetric dihalides (e.g., 1,3-dichloropropane), which suffer from polymerization and statistical product mixtures (mono- vs. bis-substitution), this reagent possesses two electrophilic sites with vastly different reactivities.

This guide details the exploitation of the Leaving Group Differential (

Mechanistic Foundation: Chemoselectivity

The utility of this compound rests on the nucleofugality difference between the tosylate and the chloride.

-

The Tosylate (OTs): A "super-leaving" group (

of conjugate acid -

The Chloride (Cl): A moderate leaving group (

of conjugate acid

This kinetic window allows researchers to install a delicate "warhead" or "anchor" at the OTs end while preserving the Cl handle for a later, distinct coupling event.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways enabled by this reagent.

Figure 1: Divergent synthetic pathways. Path A yields "Click" precursors; Path B yields Ether-linked scaffolds. The chloride handle is preserved in both intermediates.

Experimental Protocols

Protocol A: Synthesis of Azide-Functionalized Linkers (Click-Ready)

Objective: Selective displacement of OTs by azide (

Reagents:

-

This compound (1.0 equiv)

-

Sodium Azide (

) (1.2 equiv) -

Solvent: DMF (Anhydrous)

-

Workup: Diethyl ether, Water, Brine

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 2.48 g) in anhydrous DMF (20 mL).

-

Azidation: Add solid

(12 mmol, 0.78 g) in one portion.-

Note:

is toxic. Handle in a fume hood.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc).[1] The tosylate spot will disappear; the chloride remains intact. Higher temperatures (

) may risk displacing the chloride.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) and extract with diethyl ether (

mL). -

Purification: Wash combined organics with water (

) and brine ( -

Yield: Expect 85–95% of a clear oil.

Protocol B: Phenolic Alkylation (PROTAC Anchor Synthesis)

Objective: Attachment of the linker to a phenolic drug scaffold (e.g., Estradiol, Thalidomide derivatives, or VHL ligands). Application: Creating the "Linker-Anchor" moiety for PROTACs.

Reagents:

-

Phenolic Substrate (Ar-OH) (1.0 equiv)

-

This compound (1.2 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) or Cesium Carbonate ( -

Solvent: Acetonitrile (

) or Acetone

Step-by-Step Procedure:

-

Activation: In a dry flask, suspend the Phenolic Substrate (5 mmol) and

(10 mmol) in MeCN (25 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add this compound (6 mmol, 1.49 g) dropwise.

-

Reaction: Reflux at 80°C (MeCN) or 56°C (Acetone) for 12–16 hours.

-

Mechanistic Note: The phenoxide attacks the

carbon. The

-

-

Filtration: Cool the mixture and filter off the inorganic salts (

/ -

Isolation: Concentrate the filtrate. If necessary, purify via column chromatography (

). -

Validation:

NMR will show a triplet at

Protocol C: Activation of the Chloride (Finkelstein Reaction)

Objective: Converting the dormant chloride end (from Protocol A or B) into a reactive iodide for final coupling.

Reagents:

-

Chloro-intermediate (from Protocol A or B)

-

Sodium Iodide (NaI) (5.0 equiv)

-

Solvent: Acetone (Dry)

Procedure:

-

Dissolve the chloro-intermediate in acetone (0.2 M).

-

Add NaI.[2]

-

Reflux for 18–24 hours.

-

Driving Force: NaCl is insoluble in acetone and precipitates out, driving the equilibrium toward the alkyl iodide.

-

-

Filter the white NaCl precipitate and concentrate to obtain the iodo-linker, which is highly reactive toward secondary amines (e.g., for attaching the second PROTAC ligand).

Data Summary & Comparison

| Parameter | Tosylate (-OTs) | Chloride (-Cl) | Iodide (-I) |

| Role | Primary Leaving Group | Latent Handle | Activated Handle |

| Relative Reactivity ( | |||

| Displacement Conditions | Weak Nu, | Strong Nu, | Mild Nu, RT |

| Typical Nucleophiles | Phenols, Azides, Thiols | Iodide (for activation) | Secondary Amines |

Troubleshooting & Optimization

Common Pitfall: Elimination (Allyl Chloride Formation)

If the reaction uses a strong, hard base (e.g., NaOH, NaH) at high temperatures, E2 elimination can compete with

-

Symptom: Appearance of olefinic protons in NMR (

ppm). -

Solution: Switch to weaker, non-nucleophilic bases like

or

Logical Workflow for PROTAC Synthesis

The following diagram details the strategic assembly of a PROTAC molecule using this linker.

Figure 2: Step-wise PROTAC assembly. The chloride serves as a protecting group for the alkyl chain until activation is required.

References

-

Sigma-Aldrich. this compound Product Specification & Properties (CAS 1969-31-9).

-

Wolf, N., et al. (2020). "Synthesis of 1-azido-3-iodopropane and functionalization of linkers." Journal of Organic Chemistry, 85(15), 9751–9760. (Demonstrates the conversion of chloropropyl chains to azides and iodides).

-

ChemicalBook. Propyl p-toluenesulfonate and derivatives synthesis protocols.

-

National Institutes of Health (NIH). Understanding the Alkylation of Phenols by Chloropropyl Linkers. (Contextualizing the kinetics of ether formation).

Sources

Application Notes and Protocols: The Strategic Use of 3-Chloropropyl p-toluenesulfonate in the Synthesis of Saturated Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth exploration of 3-chloropropyl p-toluenesulfonate as a strategic bifunctional reagent for synthesizing valuable six-membered saturated heterocyclic compounds. Capitalizing on the differential reactivity of its two electrophilic centers, this reagent enables efficient, often one-pot, construction of piperidine, morpholine, and thiomorpholine scaffolds, which are ubiquitous in medicinal chemistry.[1][2] We present the core chemical principles, detailed mechanistic pathways, step-by-step experimental protocols, and key data to empower researchers in leveraging this versatile building block for drug discovery and development.

Introduction: The Chemical Logic of a Bifunctional Reagent

In the vast toolkit of synthetic organic chemistry, reagents that offer multiple, controllable reactive sites are of paramount importance for building molecular complexity efficiently. This compound is a prime example of such a reagent. It is a bifunctional alkylating agent possessing two distinct electrophilic carbons connected by a propyl chain.[3][4]

The synthetic utility of this molecule is rooted in the significant difference in the leaving group ability of the p-toluenesulfonate (tosylate) group compared to the chloride atom. The tosylate is an excellent leaving group due to the ability of the sulfonate group to stabilize the resulting negative charge through resonance. Consequently, the carbon atom to which it is attached (C1) is highly susceptible to nucleophilic attack. The chloride atom is a moderately good leaving group, rendering its corresponding carbon (C3) less reactive. This reactivity differential is the cornerstone of its application, allowing for a sequential, two-stage reaction pathway.

A nucleophile will preferentially attack the C1 position, displacing the tosylate group in an initial intermolecular alkylation. This reaction forms a new intermediate that contains a terminal alkyl chloride, which is perfectly poised for a subsequent intramolecular cyclization to form a stable six-membered ring.

Caption: Structure and reactive sites of this compound.

Core Application: One-Pot Synthesis of Six-Membered Heterocycles

The primary application of this compound is the construction of saturated six-membered heterocycles via a tandem alkylation-cyclization sequence. This strategy is highly convergent and atom-economical, transforming simple primary amines, amino alcohols, or aminothiols into complex cyclic structures in a single synthetic operation.

The general workflow involves two key events:

-

Intermolecular Nucleophilic Substitution: A primary nucleophile (e.g., an amine) attacks the most reactive electrophilic site, the carbon bearing the tosylate group. This step is typically conducted in the presence of a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct.

-

Intramolecular Cyclization: The newly formed secondary amine (or ether/thioether) intermediate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chloride. This ring-closing step is often promoted by heat and a suitable base, leading to the formation of the desired heterocyclic ring.

Caption: General workflow for one-pot heterocyclic synthesis.

Protocol 1: Synthesis of N-Substituted Piperidines

The piperidine ring is a privileged scaffold found in numerous pharmaceuticals and natural products.[1][5] The reaction of a primary amine with this compound provides a direct and efficient route to N-substituted piperidines.[6]

Mechanistic Rationale

The reaction proceeds via a tandem N-alkylation. The primary amine first displaces the tosylate group. The resulting secondary amine is then deprotonated by the base, and the subsequent intramolecular Sₙ2 reaction displaces the chloride to form the piperidine ring. This approach is analogous to syntheses using 1,5-dihalopentanes but benefits from the defined sequential reactivity.[1]

Caption: Mechanism for N-substituted piperidine synthesis.

Detailed Experimental Protocol: Synthesis of 1-Benzylpiperidine

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | 248.72 | 10.0 | 2.49 g |

| Benzylamine | 107.15 | 10.0 | 1.09 mL |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 25.0 | 3.45 g |

| Acetonitrile (MeCN), anhydrous | - | - | 50 mL |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.49 g, 10.0 mmol), potassium carbonate (3.45 g, 25.0 mmol), and anhydrous acetonitrile (50 mL).

-

Addition of Amine: While stirring the suspension, add benzylamine (1.09 mL, 10.0 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting materials and the formation of a new, less polar product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-benzylpiperidine.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Substituted Morpholines and Thiomorpholines

Morpholine and thiomorpholine motifs are crucial pharmacophores in drug design.[2][7] This methodology provides a straightforward entry to these heterocycles by reacting this compound with N-substituted 2-aminoethanols or 2-aminoethanethiols, respectively.

Mechanistic Rationale

The synthesis begins with the N-alkylation of the secondary amine with this compound. The resulting tertiary amine intermediate contains a pendant alcohol or thiol. In the presence of a strong base (e.g., NaH), the hydroxyl or thiol group is deprotonated to form a potent alkoxide or thiolate nucleophile. This nucleophile then undergoes a rapid intramolecular cyclization, displacing the chloride to form the morpholine or thiomorpholine ring.

Caption: Parallel synthesis of morpholine and thiomorpholine derivatives.

Detailed Experimental Protocol: Synthesis of 4-Benzylmorpholine

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-(Benzylamino)ethan-1-ol | 151.21 | 10.0 | 1.51 g |

| This compound | 248.72 | 10.5 | 2.61 g |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.0 | 2.76 g |

| Sodium Hydride (NaH), 60% in oil | 24.00 (as NaH) | 12.0 | 0.48 g |

| Tetrahydrofuran (THF), anhydrous | - | - | 60 mL |

Procedure

-

N-Alkylation Step:

-

In a 250 mL flask, dissolve 2-(benzylamino)ethan-1-ol (1.51 g, 10.0 mmol) and this compound (2.61 g, 10.5 mmol) in anhydrous THF (40 mL).

-

Add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Heat the mixture to reflux for 8-12 hours until TLC/LC-MS indicates consumption of the starting amine.

-

Cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure. This crude intermediate can be used directly in the next step.

-

-

Cyclization Step:

-

Carefully prepare a suspension of sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) in anhydrous THF (20 mL) in a separate flask under a nitrogen atmosphere at 0°C (ice bath).

-

Dissolve the crude intermediate from the previous step in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, then heat to 50°C for 4 hours.

-

Monitor the reaction for the formation of the product.

-

Work-up: Cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of water (5 mL).

-

Extraction: Transfer the mixture to a separatory funnel, add more water (30 mL) and extract with ethyl acetate (3 x 40 mL).

-

Drying and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield 4-benzylmorpholine.

-

Note: A similar protocol can be followed for the synthesis of 4-Benzylthiomorpholine by starting with 2-(benzylamino)ethane-1-thiol.

Summary of Applications and Conditions

| Heterocycle | Nucleophile Precursor | Key Reaction Steps | Typical Base(s) | Typical Solvent(s) | Expected Yield |

| Piperidine | Primary Amine (R-NH₂) | One-pot tandem N-alkylation | K₂CO₃, Cs₂CO₃, Et₃N | MeCN, DMF, Toluene | 60-85% |

| Morpholine | N-Substituted Amino Alcohol | 1. N-Alkylation2. Intramolecular O-Alkylation | K₂CO₃ then NaH, t-BuOK | THF, DMF | 50-75% |

| Thiomorpholine | N-Substituted Aminothiol | 1. N-Alkylation2. Intramolecular S-Alkylation | K₂CO₃ then NaH, K₂CO₃ | THF, DMF, EtOH | 55-80% |

Troubleshooting and Key Considerations

-

Choice of Base: For the initial tosylate displacement, a mild inorganic base like K₂CO₃ is sufficient. For the final cyclization involving alcohols or thiols, a stronger, non-nucleophilic base like NaH or t-BuOK is required to generate the corresponding anion.

-

Solvent: Polar aprotic solvents like acetonitrile, DMF, or THF are generally preferred as they effectively solvate the intermediates and do not interfere with the nucleophilic substitutions.

-

Side Reactions: Over-alkylation or polymerization can occur if reaction conditions are not controlled. Using a slight excess of the amine or ensuring slow addition can mitigate this. Elimination reactions to form allyl chloride are a potential side pathway, especially with sterically hindered bases or high temperatures.

-

In Situ Halide Exchange: In some cases, adding a catalytic amount of sodium iodide (NaI) can accelerate the final cyclization step by converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).[8]

Conclusion

This compound is a highly effective and strategic reagent for the synthesis of six-membered saturated N-, O-, and S-containing heterocycles. Its well-defined differential reactivity allows for controlled, sequential bond formation, providing a reliable and efficient pathway to molecular scaffolds of high value in pharmaceutical research. The protocols and principles outlined in this guide offer a solid foundation for researchers to successfully implement this chemistry in their synthetic programs.

References

-

Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]

-

Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry. Available at: [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

ChemRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

-

Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis. Available at: [Link]

-

ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

-

ChemRxiv. (2021). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Oertel, A. M., et al. (2009). Synthesis of N,N′-asymmetrically substituted imidazolium iodides. Synthesis. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-